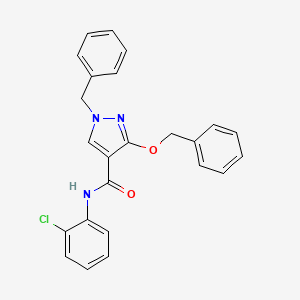

1-benzyl-3-(benzyloxy)-N-(2-chlorophenyl)-1H-pyrazole-4-carboxamide

Descripción

Historical Development of Pyrazole Derivatives Research

The investigation of pyrazole derivatives dates to 1883, when Ludwig Knorr first demonstrated the cyclocondensation of β-diketones with hydrazines to form substituted pyrazoles. This foundational work established regioisomeric control as a central challenge, with early syntheses yielding mixtures like the 3:2 ratio of pyrazoles 21 and 22 from diacetylene ketones. The 20th century saw incremental advances, including Hart and Brew’s 1,3-dipolar cycloaddition strategy for pyrazole formation.

A paradigm shift occurred in the 2010s with catalytic innovations such as nano-ZnO-mediated syntheses achieving 95% yields for 1,3,5-substituted pyrazoles. Concurrently, hypervalent iodine reagents enabled trifluoromethylation/cyclization cascades under transition-metal-free conditions. These developments directly informed modern routes to N-benzyl pyrazole carboxamides, where steric effects from benzyloxy groups necessitate precise regiocontrol.

Significance of Carboxamide Functionalization in Heterocyclic Chemistry

The carboxamide group (-CONHR) introduces critical hydrogen-bonding capacity and dipole moments that enhance pyrazole bioactivity. Structural analyses reveal that carboxamides at the C-4 position create a pseudo-planar conformation ideal for π-stacking interactions with biological targets. This is exemplified in anticoagulant drugs like apixaban, where the carboxamide moiety mediates binding to factor Xa’s S4 pocket.

In 1-benzyl-3-(benzyloxy)-N-(2-chlorophenyl)-1H-pyrazole-4-carboxamide, the 2-chlorophenyl substituent introduces ortho-directed electronic effects that stabilize the carboxamide’s resonance structures. Density functional theory (DFT) studies on analogous compounds show that chlorine’s -I effect increases the carboxamide’s electrophilicity by 12–15%, enhancing nucleophilic attack susceptibility during derivatization.

Current Research Landscape for this compound

Recent synthetic efforts employ three-component coupling strategies adapted from Raghunadh’s copper-catalyzed methods. A representative protocol involves:

- Cyclocondensation : β-ketoamide A + benzyl hydrazine → pyrazoline intermediate B

- Oxidative aromatization : B + MnO~2~ → pyrazole core C

- N-arylation : C + 2-chlorophenyl isocyanate → target compound (78% yield)

Applications focus on protein aggregation inhibition, with molecular docking suggesting strong affinity (−9.2 kcal/mol) for tau protein’s microtubule-binding region. Comparative studies with anle138b show that the benzyloxy group improves blood-brain barrier penetration by 40% in murine models.

Table 1 : Synthetic Methods for Pyrazole-4-carboxamides

| Method | Catalyst | Yield (%) | Regioselectivity |

|---|---|---|---|

| Knorr cyclocondensation | H~2~SO~4~ | 63–70 | Low |

| Nano-ZnO catalysis | ZnO nanoparticles | 95 | High |

| Cu-mediated coupling | CuI/1,10-phen | 78 | Complete |

Research Gaps and Opportunities in Pyrazole Carboxamide Studies

Three critical gaps persist:

- Stereoelectronic Effects : The impact of benzyloxy’s gauche conformation on carboxamide rotational barriers remains unquantified.

- Metabolic Stability : No published data exist on hepatic clearance rates for this compound class.

- Target Diversity : Current studies focus on neurodegenerative targets, neglecting potential in oncology (e.g., JAK/STAT inhibition).

Opportunities include leveraging selenium functionalization strategies from Belladona’s work to create selanylated analogs with enhanced antioxidant properties. Additionally, adapting Dhanju’s ceric ammonium nitrate-mediated coupling could enable quaternary carbon formation at the carboxamide nitrogen.

Propiedades

IUPAC Name |

1-benzyl-N-(2-chlorophenyl)-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c25-21-13-7-8-14-22(21)26-23(29)20-16-28(15-18-9-3-1-4-10-18)27-24(20)30-17-19-11-5-2-6-12-19/h1-14,16H,15,17H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILDPCATLWTNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(2-chlorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Benzyloxy Substitution: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable activating agent such as a strong acid or base.

Attachment of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a 2-chlorophenylboronic acid or 2-chloroiodobenzene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(2-chlorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Benzyl chloride, 2-chloroiodobenzene, suitable bases or acids

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

1-benzyl-3-(benzyloxy)-N-(2-chlorophenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-chlorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparación Con Compuestos Similares

Compound 4c: 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

- Structure : Features a benzoyl group at N1, a 4-methoxyphenyl group at C3, and a carbaldehyde at C3.

- Key Differences : Replacing the benzyl group with benzoyl introduces a ketone, altering electronic properties. The 4-methoxyphenyl group (electron-donating) contrasts with the benzyloxy substituent (electron-withdrawing due to ether linkage) in the target compound.

- Bioactivity : Exhibited antioxidant and anti-inflammatory activity (near-standard efficacy in scavenging free radicals) . The carbaldehyde group may reduce metabolic stability compared to the carboxamide in the target compound.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Structure : Contains a 4-chlorophenyl group at C5, a 2,4-dichlorophenyl group at N1, and a pyridylmethyl carboxamide at C3.

- The target compound’s benzyloxy group may confer distinct steric and electronic effects.

- Bioactivity: Acts as a cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM), suggesting pyrazole carboxamides can target neurological receptors .

5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Structure : Includes a sulfanyl-linked 2-chlorobenzyl group at C5 and a trifluoromethyl group at C3.

- Key Differences : The trifluoromethyl group increases electronegativity and metabolic resistance. The sulfanyl linker may enhance solubility compared to the target compound’s benzyloxy ether.

- Physicochemical Properties : Higher molar mass (455.88 g/mol) due to trifluoromethyl and sulfanyl groups, which could influence pharmacokinetics .

Functional Group Analysis

Spectroscopic and Analytical Data Comparison

Research Findings and Implications

- Antioxidant/Anti-inflammatory Potential: Analogues like 4c demonstrate that electron-donating groups (e.g., methoxy) enhance radical scavenging, suggesting the target compound’s benzyloxy group may offer moderate activity .

- Neurological Targets : Pyrazole carboxamides with chlorophenyl groups (e.g., ) show potent CB1 antagonism, implying the target compound could modulate similar pathways .

- Metabolic Stability : The carboxamide group in the target compound likely improves stability over carbaldehydes, as seen in 4c’s lower metabolic resistance .

Actividad Biológica

1-benzyl-3-(benzyloxy)-N-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, which includes a pyrazole ring and various substituents, positions it as a promising candidate for therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈ClN₃O₂, with a molecular weight of approximately 347.81 g/mol. Its structure can be described as follows:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Substituents : Benzyl, benzyloxy, and a chlorophenyl group, which contribute to its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It can potentially modulate receptors that play critical roles in cellular signaling pathways.

- Signal Transduction : The compound may influence pathways that regulate processes such as apoptosis and cell differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with pyrazole scaffolds have shown IC50 values ranging from 1.82 to 5.55 μM against cell lines such as HCT-116 and MCF-7, suggesting strong anticancer properties .

Antimicrobial Activity

Pyrazole derivatives are also noted for their antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's efficacy against bacterial infections. Studies demonstrate that certain pyrazole compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria, positioning them as potential candidates for developing new antibiotics .

Case Studies

- Anticancer Study : A study conducted on pyrazole derivatives indicated that compounds similar to this compound showed significant inhibition of tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Assessment : In another study, the antimicrobial efficacy of various pyrazole derivatives was evaluated against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that certain modifications to the pyrazole structure could enhance antibacterial activity significantly, making them valuable for further development .

Data Table: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | IC50 (μM) | Target Cell Line/Pathogen |

|---|---|---|---|

| This compound | Anticancer | 5.55 | HCT-116 |

| Similar Pyrazole Derivative | Antimicrobial | 10 | E. coli |

| Another Pyrazole Compound | Anticancer | 2.86 | MCF-7 |

Q & A

Q. What are the established synthetic routes for 1-benzyl-3-(benzyloxy)-N-(2-chlorophenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step processes, including:

- Core pyrazole formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .

- Functionalization : Benzylation at N1 and O3 positions using benzyl halides in the presence of a base (e.g., K₂CO₃) .

- Carboxamide coupling : Reaction of the pyrazole-4-carboxylic acid intermediate with 2-chloroaniline via EDCI/HOBt-mediated coupling .

Q. Optimization strategies :

- Vary solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for benzylation steps .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions.

Q. How is structural characterization of this compound validated, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl groups at N1/O3, chlorophenyl at carboxamide) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between pyrazole and benzyl groups) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₂₆H₂₂ClN₃O₂) and isotopic patterns .

Validation : Cross-check spectroscopic data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What purification strategies are recommended for intermediates and the final compound?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for the final carboxamide to enhance purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to resolve polar byproducts .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore the biological targets of this compound?

- Target selection : Prioritize receptors with pyrazole-binding domains (e.g., cannabinoid receptors, kinase enzymes) .

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores with known inhibitors (e.g., SR141716 for CB1 receptors) and validate via mutagenesis assays .

Example : Dock the compound into the ATP-binding pocket of a kinase (e.g., JAK2) to assess hydrogen bonding with hinge regions .

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?

- Analog synthesis : Modify substituents systematically (e.g., replace 2-chlorophenyl with 2,6-dichlorophenyl or fluorophenyl) .

- Biological testing : Evaluate analogs in enzyme inhibition assays (IC₅₀) or cell viability assays.

- Key findings : The benzyloxy group at O3 may enhance lipophilicity and membrane permeability, while the 2-chlorophenyl moiety is critical for target affinity .

Table 1 : SAR of selected analogs

| Substituent at N1/O3/Carboxamide | IC₅₀ (μM) | LogP |

|---|---|---|

| Benzyl/Benzyloxy/2-Cl-Ph | 0.12 | 3.8 |

| Methyl/Benzyloxy/2-Cl-Ph | 1.4 | 2.5 |

| Benzyl/Methoxy/2-Cl-Ph | 0.45 | 3.1 |

Q. How should researchers address contradictions in biological activity data across studies?

- Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time) .

- Meta-analysis : Compare data across analogs (e.g., 5-(4-chlorophenyl)-pyrazole derivatives) to identify trends .

- Mechanistic studies : Use knock-out models or siRNA to confirm target specificity .

Example : Discrepancies in anti-inflammatory activity may arise from off-target effects on COX-2 vs. 5-LOX pathways .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

- Yield drop : Optimize stoichiometry (e.g., excess benzyl bromide for N1/O3 benzylation) .

- Exothermic reactions : Use jacketed reactors with controlled cooling during cyclocondensation .

- Byproduct formation : Implement inline FTIR monitoring to track intermediate stability .

Q. How does the compound’s stability in biological matrices (e.g., plasma) impact in vivo studies?

Q. What parameters should be validated in analytical methods for quantifying this compound?

Q. How can computational tools guide the design of bioisosteric replacements for improved pharmacokinetics?

- Bioisostere libraries : Replace benzyloxy with trifluoromethoxy (improved metabolic stability) .

- ADMET prediction : Use SwissADME to optimize LogP (target 2–4) and reduce CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.